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Executive Summary

IONIS-DMPKRYX, also known as baliforsen or ISIS 486178, is a second-generation 2.5
antisense oligonucleotide (ASO) developed by lonis Pharmaceuticals to treat Myotonic
Dystrophy Type 1 (DM1). This debilitating genetic disorder is caused by a trinucleotide (CTG)
repeat expansion in the 3' untranslated region of the dystrophia myotonica protein kinase
(DMPK) gene. The expanded repeats in the transcribed RNA are toxic, sequestering essential
cellular proteins and leading to a cascade of downstream effects, including myotonia and
muscle weakness. IONIS-DMPKRx was designed to specifically target and degrade this toxic
DMPK RNA. Preclinical studies in animal models were promising, demonstrating significant
reductions in toxic RNA levels and improvements in disease-related phenotypes. However, a
Phase 1/2a clinical trial, while demonstrating the drug's safety, was ultimately discontinued due
to insufficient drug concentrations in the skeletal muscle of participants to elicit a therapeutic
effect. This guide provides a comprehensive technical overview of the background, preclinical
data, and clinical trial results for IONIS-DMPKRX.

The Scientific Rationale: Targeting the Root Cause
of DM1

Myotonic Dystrophy Type 1 is an autosomal dominant disorder characterized by a toxic gain-of-
function of the DMPK mRNA.[1] In healthy individuals, the CTG repeat in the DMPK gene is
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present in 5 to 37 copies.[2] However, in individuals with DM1, this repeat is expanded, ranging
from 50 to several thousand copies.[2] When the mutated gene is transcribed, the resulting
MRNA contains an abnormally long CUG repeat sequence. This toxic RNA accumulates in the
cell nucleus, forming ribonuclear foci that sequester RNA-binding proteins, most notably
Muscleblind-like (MBNL) proteins.[3] The sequestration of MBNL proteins disrupts the
alternative splicing of numerous other pre-mRNAs, leading to the multisystemic symptoms of
DML1.[3]

IONIS-DMPKRX is an antisense oligonucleotide, a synthetic strand of nucleic acid designed to
bind to a specific mMRNA sequence.[4] It is a "generation 2.5" ASO, featuring chemical
modifications that enhance its stability and binding affinity.[5] IONIS-DMPKRx was designed to
be complementary to a sequence in the 3' untranslated region of the DMPK mRNA.[6] Upon
binding, it creates an RNA-DNA hybrid that is a substrate for RNase H, a ubiquitously
expressed enzyme that degrades the RNA strand of such hybrids.[7] This mechanism is
intended to lead to the destruction of the toxic DMPK RNA, releasing the sequestered MBNL
proteins and restoring normal splicing patterns.[3]

Signaling Pathway of DM1 Pathogenesis and IONIS-
DMPKRX Intervention
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Caption: Pathogenesis of DM1 and the therapeutic intervention of IONIS-DMPKRX.

Preclinical Development: Proof-of-Concept in
Animal Models
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Before advancing to human trials, IONIS-DMPKRx (then referred to as ISIS 486178) underwent
extensive preclinical testing in various cell and animal models to assess its efficacy and safety.

In Vitro Studies

Initial in vitro experiments using human DM1 patient-derived myoblasts and other cell lines
demonstrated that ISIS 486178 could effectively reduce the levels of DMPK mRNA in a dose-
dependent manner.[5]

Murine Model Studies (DMSXL Mice)

The DMSXL mouse model, which expresses the human DMPK gene with a large CTG repeat
expansion, was a key model for preclinical evaluation.

¢ Animal Model: DMSXL mice expressing the human DMPK gene with >1000 CTG repeats.

o Drug Administration: Subcutaneous injections of ISIS 486178 at doses of 12.5, 25, and 50
mg/kg body weight, administered twice a week for 6 weeks.[5] A control group received
phosphate-buffered saline (PBS).

o Tissue Analysis: Two days after the final dose, tissues were collected for analysis. DMPK
MRNA levels were quantified using real-time polymerase chain reaction (RT-PCR). RNA foci
were visualized and quantified using fluorescence in situ hybridization (FISH). Muscle
histology and grip strength were also assessed.

Treatment with ISIS 486178 resulted in a significant, dose-dependent reduction of the toxic
human DMPK mRNA in various tissues.[5] The treatment also led to a reduction in the number
of nuclear RNA foci, an improvement in muscle histology, and an increase in forelimb muscle
grip strength.[1]

. DMPK mRNA
Tissue Dose (mg/kg) . Reference
Reduction
Skeletal Muscle 25 ~70% [1]
Cardiac Muscle 25 ~30% [1]
Liver Not specified Up to 90% [5]
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Table 1: DMPK mRNA Reduction in DMSXL Mice Treated with ISIS 486178

Non-Human Primate Studies (Cynomolgus Monkeys)

To evaluate the pharmacokinetics and safety in a larger animal model more closely related to
humans, studies were conducted in cynomolgus monkeys.

e Animal Model: Male cynomolgus monkeys.

e Drug Administration: Subcutaneous injections of ISIS 486178 at a dose of 40 mg/kg. A
loading dose regimen was used on days 1, 3, 5, and 7, followed by a once-weekly
maintenance dose for 12 additional weeks (a total of 16 doses over 13 weeks).[5]

» Tissue Analysis: Tissues were collected to measure DMPK mRNA levels and to assess for
any potential toxicity.

Systemic administration of ISIS 486178 was well-tolerated in cynomolgus monkeys, with no
significant adverse effects observed.[5] The drug achieved substantial reductions in DMPK
MRNA levels in various skeletal muscles and in the heart.[5][7]

Tissue DMPK mRNA Reduction Reference
Skeletal Muscle Up to 70% [5]
Cardiac Muscle ~50% [5]

Table 2: DMPK mRNA Reduction in Cynomolgus Monkeys Treated with ISIS 486178

Experimental Workflow for Preclinical Studies
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Caption: Workflow of the preclinical evaluation of IONIS-DMPKRXx (ISIS 486178).

The IONIS-DMPKRx Phase 1/2a Clinical Trial
(NCT02312011)

Based on the promising preclinical data, lonis Pharmaceuticals initiated a Phase 1/2a clinical

trial to evaluate the safety, tolerability, and pharmacokinetics of IONIS-DMPKRX in adults with

DM1.

Study Design

This was a multicenter, randomized, placebo-controlled, dose-escalation study.[8] Participants

were enrolled at seven tertiary referral centers in the USA between December 2014 and

February 2016.[8]

o Participants: Ambulatory adults aged 20-55 years with a genetic diagnosis of DM1 (=100

CTG repeats) and clinically evident myotonia.[9]
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« Intervention: Subcutaneous injections of IONIS-DMPKRXx (baliforsen) at doses of 100 mg,
200 mg, 300 mg, 400 mg, or 600 mg, or placebo.[8]

e Dosing Schedule: Participants received a total of 8 injections over 6 weeks on days 1, 3, 5,
8, 15, 22, 29, and 36.[8]

e Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, laboratory
tests, vital signs, and electrocardiograms.[8]

e Secondary and Exploratory Outcomes: Pharmacokinetics of IONIS-DMPKRXx in plasma and
muscle tissue, and changes in muscle function and molecular biomarkers (including splicing
of specific pre-mRNAS). Muscle biopsies of the tibialis anterior were collected at day 50.[9]

Participant Demographics and Dosing Cohorts

A total of 49 participants were enrolled and randomized, with 48 receiving at least one dose of
the study drug.[8]

CTG
Age, Gender,
Dose . Race, Repeats,
N Median Female, n . .
Cohort . White, n (%) Median
(min, max) (%) .
(min, max)
432 (107,
100 mg 7 38 (20, 48) 5 (71%) 6 (86%)
1006)
271 (136,
200 mg 6 36 (26, 42) 5 (83%) 6 (100%)
546)
432 (256,
300 mg 6 33 (23, 47) 3 (50%) 6 (100%)
670)
616 (210,
400 mg 10 42 (33, 50) 4 (40%) 10 (100%)
1000)
645 (156,
600 mg 10 39 (30, 46) 8 (80%) 9 (90%)
1026)
368 (153,
Placebo 10 41 (25, 53) 4 (40%) 9 (90%) 763)
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Table 3: Baseline Demographics and Clinical Characteristics of the IONIS-DMPKRx Phase
1/2a Trial Participants (Data adapted from a presentation by lonis Pharmaceuticals[3])

Clinical Trial Results

IONIS-DMPKRx was generally well-tolerated.[8] The most common treatment-emergent
adverse events were injection-site reactions, which were more frequent in the baliforsen
groups than in the placebo group.[9] Other common adverse events included headache,
contusion, and nausea.[8] One participant in the 600 mg cohort experienced transient
thrombocytopenia that was considered potentially related to the study drug.[8]

The concentration of IONIS-DMPKRX in the tibialis anterior muscle increased with the dose.
However, even in the highest dose cohort (600 mg), the drug concentrations were below the
levels predicted to be necessary for a substantial therapeutic effect.[9] The mean drug
concentration in the 600 mg group was 3.11 pg/g, with a maximum of 7.7 pg/g, falling short of
the estimated 10-15 pg/g required to achieve a 50% reduction in DMPK mRNA.[9]

Due to the insufficient drug levels in the muscle, there was no significant improvement in the
exploratory efficacy endpoints, including the 6-minute walk test, quantitative muscle testing, or
grip relaxation time.[9] A post-hoc analysis also showed no effect on the splicing index of
abnormal transcripts.[9]

Logical Flow of the IONIS-DMPKRXx Clinical Trial
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Caption: Logical workflow of the IONIS-DMPKRx Phase 1/2a clinical trial.

Conclusion and Future Directions

The IONIS-DMPKRX clinical trial, while not leading to a new therapy for Myotonic Dystrophy
Type 1, provided valuable insights for the field. The study demonstrated that an ASO targeting
the toxic DMPK RNA could be safely administered to individuals with DM1. The primary reason
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for the trial's discontinuation was the failure to achieve therapeutic concentrations of the drug in
skeletal muscle.[9]

This outcome has spurred further research into enhancing the delivery of antisense
oligonucleotides to muscle tissue. lonis Pharmaceuticals and other companies are now
exploring strategies such as ligand-conjugated antisense oligonucleotides (LICA), which are
designed to improve tissue targeting and cellular uptake. The lessons learned from the IONIS-
DMPKRXx trial are instrumental in guiding the development of the next generation of potential
treatments for DM1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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